molecular formula C22H17NO B11948002 N-(9-anthracenylmethylene)-M-anisidine CAS No. 14607-17-1

N-(9-anthracenylmethylene)-M-anisidine

Cat. No.: B11948002
CAS No.: 14607-17-1
M. Wt: 311.4 g/mol
InChI Key: PIZCGTWWUXHKQT-UHFFFAOYSA-N
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Description

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline is an organic compound that features a complex structure with an anthracene moiety and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-3-methoxyaniline typically involves the condensation reaction between 9-anthraldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-[(E)-9-anthrylmethylidene]-3-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-9-anthrylmethylidene]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-9-anthrylmethylidene]-4-methoxyaniline
  • N-[(E)-9-anthrylmethylidene]-2-methoxyaniline
  • N-[(E)-9-anthrylmethylidene]-3-ethoxyaniline

Uniqueness

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

14607-17-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-anthracen-9-yl-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C22H17NO/c1-24-19-10-6-9-18(14-19)23-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3

InChI Key

PIZCGTWWUXHKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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